molecular formula C15H14O6 B1209462 2,8-Dihydroxy-3,4,7-trimethoxydibenzofuran CAS No. 167278-42-4

2,8-Dihydroxy-3,4,7-trimethoxydibenzofuran

Cat. No. B1209462
M. Wt: 290.27 g/mol
InChI Key: BUJOWQKLLDUNTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-dihydroxy-3,4,7-trimethoxydibenzofuran is a member of the class of dibenzofurans that is dibenzofuran substituted by methoxy groups at positions 3, 4 and 7 and hydroxy groups at positions 2 and 8. It has a role as a plant metabolite. It is a member of dibenzofurans, an aromatic ether and a polyphenol. It derives from a hydride of a dibenzofuran.

Scientific Research Applications

Lipid-Lowering Activity

Research on dibenzofurans from Crataegus oresbia revealed that compounds related to 2,8-Dihydroxy-3,4,7-trimethoxydibenzofuran showed significant in vitro lipid-lowering activities. This suggests potential applications in managing lipid levels, with one compound demonstrating stronger activity than simvastatin, a commonly used statin (Wang et al., 2022).

Antifungal Properties

Dibenzofuran phytoalexins, including 2,8-Dihydroxy-3,4,7-trimethoxydibenzofuran, were identified in the sapwood of Photinia, Pyracantha, and Crataegus species. These compounds exhibited antifungal activities, suggesting their potential as natural antifungal agents or in developing new antifungal treatments (Kokubun et al., 1995).

Anti-Inflammatory Effects

A study on the methanolic extract of Rhaphiolepis indica roots yielded dibenzofurans closely related to 2,8-Dihydroxy-3,4,7-trimethoxydibenzofuran. These compounds showed inhibitory effects on superoxide production in vitro, suggesting potential anti-inflammatory applications (Lin et al., 2010).

Metabolism Studies

Studies have also focused on the metabolism of dibenzofurans in animals. Although not directly on 2,8-Dihydroxy-3,4,7-trimethoxydibenzofuran, these studies provide insights into how similar compounds are metabolized, which is crucial for understanding their potential therapeutic applications and safety (Kuroki et al., 1989).

properties

CAS RN

167278-42-4

Product Name

2,8-Dihydroxy-3,4,7-trimethoxydibenzofuran

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

IUPAC Name

3,4,7-trimethoxydibenzofuran-2,8-diol

InChI

InChI=1S/C15H14O6/c1-18-12-6-11-7(4-9(12)16)8-5-10(17)14(19-2)15(20-3)13(8)21-11/h4-6,16-17H,1-3H3

InChI Key

BUJOWQKLLDUNTC-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C3=CC(=C(C(=C3OC2=C1)OC)OC)O)O

Canonical SMILES

COC1=C(C=C2C3=CC(=C(C(=C3OC2=C1)OC)OC)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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